2-[(4-Chlorobenzyl)thio]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGQEPYBCOVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402049 | |
| Record name | 2-[(4-chlorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43092-84-8 | |
| Record name | 2-[(4-chlorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorobenzyl Thio Aniline and Its Structural Analogs
Established Synthetic Routes and Reaction Pathways
The synthesis of 2-[(4-Chlorobenzyl)thio]aniline and its analogs typically involves the strategic formation of the thioether bond, which connects the aniline (B41778) and the 4-chlorobenzyl components. The specific routes can vary, but they generally rely on fundamental reactions in organic chemistry.
Strategies for the Formation of the Thioether Linkage
The creation of the thioether (C-S-C) bond is a cornerstone of synthesizing this class of compounds. The most common approaches involve the reaction between a sulfur-based nucleophile and a carbon-based electrophile. acsgcipr.org
One of the most widely used methods is the S-alkylation of a thiol . In the context of this compound, this would involve the reaction of 2-aminothiophenol (B119425) with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride). This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Another prominent strategy is the metal-catalyzed cross-coupling reaction . researchgate.net These reactions have become powerful tools for forming C-S bonds. For instance, a palladium- or copper-catalyzed reaction could couple an aryl halide or triflate with a thiol. researchgate.net While often used for aryl-aryl thioether synthesis, modifications can allow for the formation of benzyl-aryl thioethers.
Radical-mediated reactions, such as the thio-ene/yne reaction , offer an alternative pathway. These reactions involve the addition of a thiyl radical to an alkene or alkyne and can be initiated by light or a radical initiator. acsgcipr.org
Finally, 1,6-conjugate addition reactions of organosulfur reagents to para-quinone methides (p-QMs) have been developed for the synthesis of diarylmethyl thioethers. rsc.orgrsc.org This method can be catalyzed by simple organic bases like DABCO. rsc.org
Incorporation of the 4-Chlorobenzyl Moiety
The 4-chlorobenzyl group is typically introduced as an electrophilic component in the key bond-forming step. The most common precursor for this is 4-chlorobenzyl chloride . yufengchemicals.comchemicalbook.com Its reactivity is well-suited for nucleophilic substitution reactions with sulfur nucleophiles.
Alternative precursors can include 4-chlorobenzyl bromide, which may offer different reactivity profiles, or 4-chlorobenzyl alcohol, which would require activation (e.g., via a Mitsunobu reaction or conversion to a sulfonate ester) before reaction with a nucleophile. orgsyn.orgnih.gov The synthesis of 4-chlorobenzyl chloride itself can be achieved from 4-chlorobenzyl alcohol using reagents like chloro-trimethyl-silane. chemicalbook.com
Methodologies for Anilino Group Introduction and Functionalization
The aniline moiety provides the second key structural component. There are two primary approaches to its inclusion:
Starting with a pre-functionalized aniline: The most direct route involves using a starting material that already contains the aniline group, such as 2-aminothiophenol. This simplifies the synthesis by having the amino group present from the outset.
Late-stage introduction of the amino group: An alternative is to perform the thioether formation on a substrate containing a group that can be later converted to an amino group. A common strategy is the reduction of a nitro group. For example, the reaction could be performed on 2-nitrothiophenol, followed by reduction of the nitro group to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). A preparation method for a related compound, 2-(3-amino-4-chlorobenzoyl) benzoic acid, involves the catalytic hydrogenation of the corresponding nitro compound using Raney nickel. google.com
The functionalization of aniline derivatives is a broad field, with many methods available for modifying the aniline ring or the amino group itself. acs.orgrsc.orgrsc.orgnih.govacs.orgresearchgate.net For instance, palladium-catalyzed C-H functionalization can be used to introduce various substituents at specific positions on the aniline ring. rsc.orgrsc.orgnih.gov
Optimization of Reaction Conditions and Process Parameters in Chemical Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the efficiency of the synthesis. Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time. researchgate.netresearchgate.net
For thioether synthesis via S-alkylation, a variety of bases and solvents can be employed. The choice of base depends on the acidity of the thiol and the stability of the reactants. Common bases include alkali metal hydroxides, carbonates, and alkoxides. The solvent choice can range from polar aprotic solvents like DMF or DMSO to alcohols or even water, depending on the solubility of the reactants and the reaction type. organic-chemistry.org
In metal-catalyzed cross-coupling reactions, the choice of ligand for the metal center is critical. Different ligands can dramatically affect the catalyst's activity and selectivity. researchgate.net Temperature and reaction time are also carefully controlled to ensure complete reaction without decomposition of the product.
The table below summarizes some optimized conditions for related thioether syntheses.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| S-Alkylation | Ca(OH)₂ | DMF | 80 °C | Good | organic-chemistry.org |
| 1,6-Conjugate Addition | DABCO | Acetone (B3395972) | Room Temp | up to 85% | rsc.org |
| Reductive Coupling | None | Dioxane | Varies | Good to Excellent | researchgate.net |
| C-S Metathesis | AlCl₃/ZnI₂ | - | - | - | researchgate.net |
| Thioetherification | [pmIm]Br | Solvent-free | Room Temp | Good | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. mdpi.com For the synthesis of this compound and its analogs, several green approaches can be considered.
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol (B145695), or acetone is a key goal. rsc.org Some reactions can even be performed under solvent-free conditions. acsgcipr.orgnih.gov
Catalysis: The use of catalysts, especially non-toxic and earth-abundant metals, is preferred over stoichiometric reagents to improve atom economy and reduce waste. rsc.org Metal-free catalytic systems are also an area of active research. researchgate.net
Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.
An example of a greener approach is the DABCO-catalyzed 1,6-conjugate addition, which uses a non-metal catalyst and can be performed in a relatively benign solvent like acetone at room temperature. rsc.org
Scalability and Practical Considerations in Laboratory and Pilot-Scale Synthesis
Transitioning a synthetic route from a small laboratory scale to a larger pilot or industrial scale introduces several practical challenges.
Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become major factors on a larger scale. chemicalbook.com
Reaction Exotherms: Many chemical reactions are exothermic, and the heat generated must be effectively managed to prevent runaway reactions. This requires appropriate reactor design and cooling systems.
Work-up and Purification: Procedures that are simple on a lab scale, such as extraction and column chromatography, can be cumbersome and expensive on a larger scale. chemicalbook.com Alternative purification methods like crystallization or distillation are often preferred.
Safety: The handling of large quantities of potentially hazardous chemicals requires strict safety protocols and specialized equipment. yufengchemicals.com
Waste Management: The disposal of large volumes of solvent and chemical waste must be handled in an environmentally responsible and cost-effective manner.
For the synthesis of this compound, a scalable route would likely favor a one-pot or telescoped synthesis to minimize intermediate isolation steps. The use of robust and inexpensive reagents and catalysts would also be a key consideration.
Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorobenzyl Thio Aniline
Transformations Involving the Aniline (B41778) Functional Group
The aniline portion of the molecule, consisting of the benzene (B151609) ring and the attached amino group, is a primary site of reactivity. The amino group is a strong activating group, directing electrophilic attack to the ortho and para positions.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The aniline ring in 2-[(4-Chlorobenzyl)thio]aniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the amino group via resonance. byjus.com This effect increases the electron density at the positions ortho and para to the amino group. The thioether group is also an ortho, para-director, further activating the ring. However, the substitution pattern is also governed by steric hindrance.
In this compound, the positions ortho (position 6) and para (position 4) to the amino group are of interest. The para position is already substituted with the (4-chlorobenzyl)thio group. The ortho position (position 3) is sterically hindered by the adjacent bulky thioether group. Therefore, electrophilic substitution is most likely to occur at position 5, which is para to the thioether group and meta to the amino group, or at position 3, despite the steric hindrance.
Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring can lead to over-reaction and oxidation, especially under harsh conditions. libretexts.orglibretexts.org For instance, direct nitration of aniline with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-substituted product, because the acidic medium protonates the amino group to form the anilinium ion, which is a meta-director. byjus.com To achieve controlled substitution, the reactivity of the amino group is often attenuated by acetylation to form an acetanilide. libretexts.org
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents and Conditions | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ in a non-polar solvent | 5-Bromo-2-[(4-chlorobenzyl)thio]aniline |
| Nitration (after acetylation) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄, low temp. 3. H₃O⁺, heat | 5-Nitro-2-[(4-chlorobenzyl)thio]aniline |
| Thiocyanation | KSCN, NBS in ethanol (B145695) mdpi.com | 5-Thiocyanato-2-[(4-chlorobenzyl)thio]aniline |
Nucleophilic Reactivity of the Amino Group (e.g., Acylation, Condensation)
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions.
Acylation: The amino group of this compound can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. A common example is the Schotten-Baumann reaction, where an amine is treated with an acyl chloride and an aqueous base. slideshare.net For instance, reaction with benzoyl chloride would yield the corresponding N-acylated product, N-{2-[(4-Chlorobenzyl)thio]phenyl}benzamide. This reaction is often used to protect the amino group during other transformations. libretexts.org
Condensation Reactions: The primary amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). For example, the reaction of an aniline with an aldehyde typically proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. nih.govnih.gov In the case of 2-amino-substituted anilines, these condensation reactions can sometimes be followed by intramolecular cyclization. For instance, reactions of 2-aminobenzylamines with aldehydes can lead to the formation of tetrahydroquinazolines. researchgate.net
Table 2: Examples of Nucleophilic Reactions of the Amino Group
| Reaction Type | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation | Benzoyl chloride | NaOH(aq) | N-Benzoyl derivative |
| Condensation | Benzaldehyde | Acid or base catalyst, heat | Imine (Schiff base) |
Diazotization and Subsequent Coupling Reactions
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgslideshare.net The resulting product is an aryldiazonium salt, in this case, 2-[(4-chlorobenzyl)thio]benzenediazonium chloride.
Diazonium salts are versatile intermediates in organic synthesis. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
Furthermore, aryldiazonium ions are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. wikipedia.orgyoutube.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and yields highly colored azo compounds, which are used as dyes. libretexts.org For example, coupling the diazonium salt of this compound with phenol (B47542) would likely produce an azo dye.
Reactivity of the Thioether Moiety
The thioether group (-S-) in this compound is another site of reactivity, primarily involving the sulfur atom.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. wikipedia.org These oxidations are typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). scienceinfo.com
The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. For example, using one equivalent of an oxidant like m-CPBA at low temperatures often selectively yields the sulfoxide, 2-[(4-Chlorobenzyl)sulfinyl]aniline. scienceinfo.commasterorganicchemistry.comlibretexts.org The use of an excess of a stronger oxidizing agent or harsher conditions will typically lead to the corresponding sulfone, 2-[(4-Chlorobenzyl)sulfonyl]aniline. wikipedia.org
Table 3: Oxidation of the Thioether Moiety
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Sulfoxide | 1 equivalent of m-CPBA | CH₂Cl₂, low temperature |
| Sulfone | Excess H₂O₂ in acetic acid or >2 equivalents of m-CPBA | Heat |
Cleavage and Rearrangement Processes
The carbon-sulfur bonds in the thioether group can be cleaved under certain conditions. The benzylic C-S bond is particularly susceptible to cleavage. For instance, oxidative cleavage of benzyl (B1604629) thiols and thioethers can occur, sometimes leading to the formation of carbonyl compounds. nih.gov Reductive cleavage using dissolving metals or catalytic hydrogenation can also break the C-S bond.
Rearrangement reactions involving thioethers are also known, though less common than for their oxygen analogs (ethers). For example, the Sommelet-Hauser rearrangement can occur in certain benzylic quaternary ammonium (B1175870) salts, and analogous rearrangements can be envisaged for sulfonium (B1226848) salts derived from thioethers. The Claisen rearrangement is a well-known pericyclic reaction for allyl aryl ethers, and while less common, thio-Claisen rearrangements of allyl aryl thioethers are also documented. youtube.com Although the specific compound has a benzyl group, not an allyl group, this illustrates a type of rearrangement that sulfur-containing aromatics can undergo.
Reactions at the 4-Chlorobenzyl Substructure
The 4-chlorobenzyl group contains two primary sites for chemical reactions: the benzylic carbon atom and the chlorophenyl aromatic ring.
The benzylic carbon atom in this compound, being adjacent to the sulfur atom and the chlorophenyl ring, is an electrophilic center susceptible to nucleophilic attack. This can lead to the cleavage of the carbon-sulfur bond. Such reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. google.comchemspider.com
In an S(_N)1-type pathway, the initial step involves the departure of the 2-aminophenylthiolate leaving group to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the chlorophenyl ring, which enhances the stability of this intermediate and facilitates its formation. google.comnih.gov Strong oxidizing agents can also promote the formation of this carbocation. In a subsequent step, a nucleophile attacks the carbocation to form the substitution product.
Alternatively, a direct S(_N)2 displacement can occur where a strong nucleophile attacks the benzylic carbon, leading to a concerted bond-forming and bond-breaking process with inversion of stereochemistry if the carbon were chiral. chemspider.com The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as solvent polarity, nucleophile strength, and temperature. nih.gov For instance, copper-catalyzed reactions of benzyl alcohols with thiols have been shown to proceed via an S(_N)1-type mechanism involving an in-situ generated carbocation. sigmaaldrich.com
Table 1: Representative Nucleophilic Substitution Reactions on Analogous Benzyl Systems
| Substrate | Nucleophile | Conditions | Product | Mechanism Type | Reference |
| Benzyl Chloride | Phenoxide | KOH, Isopropyl alcohol/water | Benzyl phenyl ether | S(_N)2 | nih.gov |
| Benzyl Alcohol | Thiophenol | Cu(OTf)(_2), mild temp. | Benzyl phenyl sulfide (B99878) | S(_N)1-type | sigmaaldrich.com |
| (1-Bromoethyl)benzene | Methanol | Methanol, heat | (1-Methoxyethyl)benzene | S(_N)1 | nih.gov |
This table presents data for analogous systems to illustrate the principles of nucleophilic substitution at a benzylic position.
The chlorophenyl ring of this compound can undergo substitution reactions, primarily nucleophilic aromatic substitution (S(_N)Ar) or electrophilic aromatic substitution (EAS).
Nucleophilic aromatic substitution, involving the displacement of the chloride ion by a nucleophile, is generally challenging for chlorobenzenes unless the ring is activated by potent electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. sigmaaldrich.comnih.gov Given the absence of such strong activating groups in this molecule, harsh reaction conditions would likely be required for S(_N)Ar to occur. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.govorgsyn.org
Electrophilic aromatic substitution on the chlorophenyl ring is also possible. The chlorine atom is a deactivating but ortho-, para-directing group, while the benzylthio substituent is generally considered to be weakly activating and also ortho-, para-directing. bldpharm.com Therefore, incoming electrophiles would be directed to the positions ortho to the chlorine atom (positions 3 and 5 of the chlorophenyl ring). The steric hindrance from the benzylthio group might favor substitution at the position meta to the benzyl linkage.
Metal-Catalyzed Transformations and Advanced Synthetic Applications
Modern synthetic chemistry offers a plethora of metal-catalyzed reactions that can be applied to functionalize this compound, enabling the synthesis of a diverse range of derivatives.
Palladium-catalyzed C-H bond activation is a powerful tool for the direct functionalization of aromatic and aliphatic C-H bonds. chemsrc.com For this compound, C-H activation could be directed to several positions:
Aniline Ring: The amino group can direct the ortho-C-H activation of the aniline ring. google.combldpharm.com Specialized ligands can overcome the challenge of competing N-arylation and direct the functionalization to the C-H bond. google.combldpharm.com Furthermore, with the use of specific directing group strategies, meta-C-H functionalization of aniline derivatives has also been achieved.
Benzylic Position: The C(sp³)–H bonds at the benzylic position are also targets for functionalization. Synergistic catalytic systems have been developed for the regio- and chemoselective C–H arylation of benzylamines.
Chlorophenyl Ring: While less common, direct C-H functionalization of the chlorophenyl ring is also conceivable, although it would compete with reactions at the more activated aniline ring.
Table 2: Examples of Palladium-Catalyzed C-H Functionalization on Related Amine Scaffolds
| Substrate Type | Reaction Type | Catalyst/Ligand | Position Functionalized | Reference |
| Unprotected Anilines | C-H Arylation | Pd / [2,2′-Bipyridin]-6(1H)-one | Ortho to -NH(_2) | google.combldpharm.com |
| Aniline Derivatives | C-H Olefination | Pd / Nitrile template | Meta to -NH(_2) | |
| N-Alkyl Benzylamines | C-H Arylation | SET/HAT catalysis | N-Benzylic C-H | |
| Benzylamines | C-H Arylation | Pd(II) / 2-pyridone ligand | Meta to benzyl |
This table showcases C-H activation strategies on compounds analogous to the structural motifs in this compound.
The chloro and thioether functionalities in this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The aryl chloride can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl structures.
Negishi Coupling: Organozinc reagents can be used in place of boronic acids to couple with the aryl chloride, often under mild conditions.
Stille Coupling: This reaction involves the coupling of the aryl chloride with organostannanes. It is known for its tolerance to a wide range of functional groups.
Buchwald-Hartwig Amination: The aryl chloride could be converted to a different amino-substituted compound by reaction with an amine in the presence of a palladium catalyst.
Coupling of the Thioether: While the C-Cl bond is generally more reactive, the C-S bond of the thioether can also participate in cross-coupling reactions, particularly with Grignard reagents, under specific catalytic conditions.
Table 3: Cross-Coupling Reactions on Analogous Aryl Halides and Thioethers
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Reference |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic Acid | Pd(OAc)(_2), P(t-Bu)(_3) | |
| Negishi | Aryl Chloride | Arylzinc Reagent | Pd/P(t-Bu)(_3) | |
| Stille | Aryl Chloride | Vinylstannane | Pd/P(t-Bu)(_3) | |
| Kumada | Aryl Thioether | Grignard Reagent | Ni or Pd catalyst |
This table provides examples of cross-coupling methodologies applicable to the functional groups present in the target molecule.
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies
Understanding the precise mechanisms of the reactions involving this compound would rely heavily on kinetic and isotopic labeling studies.
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. For instance, in a C-H activation process, replacing a hydrogen atom with deuterium (B1214612) at the target site and observing a significant k(_H)/k(_D) value (typically >2) would suggest that C-H bond cleavage is part of the slowest step. A low or inverse KIE might indicate that a pre-equilibrium step or a different step is rate-limiting.
Isotopic Labeling: By strategically placing isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) within the molecule, one can trace the fate of atoms throughout a reaction. For example, in a rearrangement or a complex multi-step reaction, isotopic labeling can definitively distinguish between different proposed pathways. In the context of cross-coupling reactions, labeling can help elucidate the sequence of oxidative addition, transmetalation, and reductive elimination.
For example, a kinetic study on the palladium-catalyzed oxidative cross-coupling of thiophenes with arylboronic acids revealed the reaction orders for each component, providing insight into the composition of the catalytically active species and the nature of the rate-determining step. Similar studies on this compound would be invaluable for optimizing reaction conditions and developing new transformations.
Table 4: Application of Mechanistic Studies in Analogous Systems
| Mechanistic Tool | Reaction Studied | Finding | Implication | Reference |
| Kinetic Isotope Effect | Photocatalytic C-H Functionalization of Toluene | k(_H)/k(_D) = 2.0 | C-H bond activation is part of the rate-determining step. | |
| Kinetic Analysis | Pd-catalyzed Cross-Coupling of Thiophenes | Reaction orders determined for catalyst, substrates. | Rate-determining step involves transfer of the aryl group to a Pd-thiophene complex. | |
| Isotopic Labeling | Cope Rearrangement | Tracking of labeled atoms | Distinguishes between possible rearrangement pathways. |
This table illustrates how kinetic and isotopic studies are employed to understand reaction mechanisms in systems with similar reactive motifs.
Advanced Spectroscopic Characterization of 2 4 Chlorobenzyl Thio Aniline
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))
Vibrational spectroscopy probes the molecular vibrations of 2-[(4-Chlorobenzyl)thio]aniline, offering detailed information about its functional groups and skeletal structure.
Assignment of Characteristic Vibrational Modes
The FT-IR and FT-Raman spectra of this compound can be interpreted by assigning observed vibrational bands to specific functional groups and bond motions within the molecule. These assignments are typically based on established group frequency regions and comparisons with related structures, such as aniline (B41778), dibenzyl sulfide (B99878), and chlorinated aromatic compounds. nih.govmdpi.comtheaic.org
Key vibrational modes for this compound include:
N-H Vibrations : The aniline moiety is characterized by N-H stretching vibrations, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine (-NH₂) group. mdpi.com The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. mdpi.com
Aromatic C-H and C=C Vibrations : Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. theaic.org The C=C stretching vibrations within the two benzene (B151609) rings typically occur in the 1450-1600 cm⁻¹ range. theaic.org
CH₂ Vibrations : The methylene (B1212753) (-CH₂-) bridge exhibits characteristic vibrations. Asymmetric and symmetric stretching modes are found in the 2920-2970 cm⁻¹ and 2850-2890 cm⁻¹ regions, respectively. theaic.org Deformation modes such as scissoring (around 1440-1470 cm⁻¹), wagging, and twisting are also present at lower frequencies. theaic.org
C-S Vibrations : The carbon-sulfur (C-S) stretching vibrations are key to identifying the thioether linkage. These vibrations are typically weak and appear in the fingerprint region, generally between 600 and 800 cm⁻¹. For similar diaryl sulfides, these modes can be coupled with other vibrations, making their assignment complex. nih.govresearchgate.net
C-Cl Vibration : The carbon-chlorine (C-Cl) stretching vibration of the 4-chlorobenzyl group is expected in the 700-800 cm⁻¹ region, often appearing as a strong band in the infrared spectrum.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Aniline -NH₂ | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Rings | > 3000 |
| Asymmetric & Symmetric CH₂ Stretch | Methylene -CH₂- | 2850 - 2970 |
| N-H Bending | Aniline -NH₂ | 1600 - 1650 |
| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 |
| CH₂ Scissoring | Methylene -CH₂- | 1440 - 1470 |
| C-N Stretch | Aniline | 1250 - 1360 |
| C-S Stretch | Thioether | 600 - 800 |
| C-Cl Stretch | Chlorobenzyl | 700 - 800 |
Conformational Analysis via Vibrational Signatures
The flexibility of the C-S-C thioether linkage and the rotation around the C-C bonds allow this compound to exist in various conformations. Vibrational spectroscopy can be a powerful tool to study this conformational landscape. nih.gov The relative intensities and positions of certain vibrational bands, particularly the C-S stretching and methylene group deformation modes, can be sensitive to the molecule's geometry. nih.gov
Computational studies, such as Density Functional Theory (DFT), are often employed to calculate the vibrational spectra for different stable conformers. nih.gov By comparing the experimentally observed FT-IR and FT-Raman spectra with the theoretically predicted spectra for various conformations, it is possible to determine the dominant conformer(s) present in the sample. For related molecules like dibenzyl sulfide, analysis has shown that different rotational isomers (rotamers) give rise to distinct spectral features, allowing for their identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution, providing detailed information about the proton and carbon environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the two rings, the methylene protons, and the amine protons. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents (-NH₂, -S-, -Cl).
Aniline Ring Protons : The protons on the 2-aminophenyl ring are expected to appear in the range of δ 6.5-7.5 ppm. Their exact shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their position relative to the amine and thioether groups.
4-Chlorobenzyl Ring Protons : The protons on the 4-chlorobenzyl ring will appear as two doublets due to their symmetry, typically in the range of δ 7.2-7.4 ppm.
Methylene Protons (-CH₂-) : The protons of the methylene bridge are adjacent to the sulfur atom and the chlorophenyl ring. They are expected to appear as a singlet at approximately δ 4.0-4.3 ppm. rsc.org
Amine Protons (-NH₂) : The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found in the range of δ 3.5-5.0 ppm.
The predicted ¹H NMR data is summarized in the table below.
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -NH₂ | broad s | 3.5 - 5.0 |
| -S-CH₂- | s | 4.0 - 4.3 |
| Aniline Ring (H3, H4, H5, H6) | m | 6.5 - 7.5 |
| Chlorobenzyl Ring (H2', H6') | d | ~7.3 |
| Chlorobenzyl Ring (H3', H5') | d | ~7.2 |
(s: singlet, d: doublet, m: multiplet)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Aromatic Carbons : The twelve aromatic carbons will have chemical shifts between δ 110 and 150 ppm. The carbons directly attached to heteroatoms (C-NH₂, C-S, C-Cl) will have distinct chemical shifts. For example, the carbon attached to the amine group (C1) is expected around δ 145-150 ppm, while the carbon attached to the sulfur (C2) will also be in a similar downfield region. rsc.org The carbon bearing the chlorine atom (C4') is predicted to be around δ 132-134 ppm. rsc.org
Methylene Carbon (-CH₂-) : The methylene carbon is expected to resonate at approximately δ 35-45 ppm.
The predicted ¹³C NMR data is summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -S-CH₂- | 35 - 45 |
| Aniline Ring (C3, C4, C5, C6) | 115 - 135 |
| Chlorobenzyl Ring (C2', C3', C5', C6') | 128 - 131 |
| C-Cl (C4') | 132 - 134 |
| C-S (C2) | 120 - 130 |
| C-NH₂ (C1) | 145 - 150 |
| Quaternary Carbon (C1') | 135 - 138 |
Advanced NMR Techniques for Comprehensive Structural Elucidation
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and confirmation of the molecular structure. nih.gov
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the complex multiplets of the protons on the 2-aminophenyl ring and confirming the connectivity within the 4-chlorobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded protons and carbons. An HSQC/HMQC spectrum would definitively link each proton signal (e.g., from the -CH₂- group) to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment can provide information about the spatial proximity of protons, which is useful for conformational analysis in solution. For example, correlations between the methylene protons and specific protons on the aromatic rings could help define the preferred orientation of the rings relative to each other.
By combining these advanced techniques, a complete and unambiguous assignment of every proton and carbon atom in the this compound molecule can be achieved, verifying its precise chemical structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the specific wavelengths of absorption corresponding to the energy gaps between electronic orbitals.
Analysis of Electronic Transitions and Absorption Maxima
The electronic spectrum of this compound is characterized by absorption bands that arise from transitions of electrons in π orbitals and non-bonding (n) orbitals. Organic molecules containing functional groups with valence electrons of low excitation energy, known as chromophores, are responsible for the absorption of UV and visible radiation.
In molecules like this compound, which contain aromatic rings and heteroatoms with lone pairs of electrons (sulfur and nitrogen), several types of electronic transitions are possible. The most common transitions observed in the experimentally accessible range of 200-700 nm are n→π* and π→π*.
π→π Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. They are characteristic of unsaturated systems, such as the phenyl and aniline rings in the target molecule. These transitions typically have high molar absorptivities (ε), often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. For aniline itself, π→π* transitions of the aromatic ring are observed around 300 nm.
n→π Transitions: These transitions move an electron from a non-bonding orbital (e.g., the lone pairs on the sulfur or nitrogen atoms) to an antibonding π orbital. These transitions are generally of lower energy than π→π* transitions and have lower molar absorptivities, typically between 10 and 100 L mol⁻¹ cm⁻¹. The presence of the thioether and amino groups provides non-bonding electrons that can participate in such transitions.
The specific absorption maxima (λ_max) for this compound are influenced by the combination of the aniline and the 4-chlorobenzylthio moieties. The conjugation within the aromatic rings and the electronic effects of the substituents (the amino group, the thioether linkage, and the chlorine atom) will determine the precise energy of these transitions.
Investigation of Solvatochromic Effects
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon provides valuable information about the electronic ground and excited states of the molecule. The differential solvation of these states by solvents of varying polarity leads to a shift in the energy gap between them.
For this compound, the presence of the polar amino group and the thioether linkage suggests that its electronic spectrum would be sensitive to solvent polarity. The lone pair electrons on the nitrogen and sulfur atoms can interact with polar solvents through hydrogen bonding or dipole-dipole interactions.
Bathochromic Shift (Red Shift) : A shift to longer wavelengths is often observed in π→π* transitions when the solvent polarity is increased. This occurs if the excited state is more polar than the ground state, leading to greater stabilization of the excited state by the polar solvent.
Hypsochromic Shift (Blue Shift) : A shift to shorter wavelengths is typically seen for n→π* transitions in polar, protic solvents. The lone pair electrons in the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy required to promote them to the π* excited state.
Investigating the UV-Vis spectrum of this compound in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol (B145695), water) would elucidate the nature of its electronic transitions and the charge distribution in its ground and excited states.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its structural features through the analysis of its fragmentation patterns.
Molecular Ion Detection and Fragmentation Pathway Analysis
In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular radical cation (M•+). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₃H₁₂ClNS), the exact mass of the molecular ion would be a key identifier.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation pathways for this compound can be predicted based on the relative stability of the potential fragments and the strengths of the chemical bonds.
Key fragmentation pathways are likely to involve the cleavage of the bonds in the thioether linkage, as these are generally weaker than the C-C bonds within the aromatic rings.
Cleavage of the Benzyl-Sulfur Bond : One of the most probable initial fragmentations is the cleavage of the C-S bond between the benzyl (B1604629) group and the sulfur atom. This can lead to two primary fragmentation routes:
Formation of the 4-chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125/127 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl). This is a stable benzylic carbocation.
Formation of the [2-(thio)aniline] radical cation fragment after the loss of a 4-chlorobenzyl radical.
Cleavage of the Aryl-Sulfur Bond : Cleavage of the C-S bond between the aniline ring and the sulfur atom is another possibility. This would lead to the formation of a 4-chlorobenzylthio radical and an aminophenyl cation, or a 4-chlorobenzylthiyl cation and an aniline radical.
Further Fragmentation : The primary fragments can undergo further fragmentation. For example, the 4-chlorobenzyl cation can lose a chlorine atom to form a tropylium-like ion. The aniline-containing fragments can undergo rearrangements and loss of small neutral molecules like HCN.
The analysis of these pathways provides a fingerprint for the molecule, confirming the connectivity of the aniline, sulfur, and 4-chlorobenzyl components.
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Crystal Packing
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation in the solid state. Key parameters that would be determined include:
Bond Lengths and Angles : Precise measurements of the C-S, C-N, C-Cl, and C-C bond lengths, as well as the C-S-C and other bond angles, would confirm the expected values and reveal any strain or unusual electronic effects. The geometry around the sulfur atom (the C-S-C bond angle) and the planarity of the aromatic rings are of particular interest.
Crystal Packing and Intermolecular Interactions : The analysis of the crystal structure would show how the molecules are arranged in the unit cell. This packing is governed by intermolecular forces. For this compound, potential interactions include:
Hydrogen Bonding : The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···S hydrogen bonds with neighboring molecules.
π-π Stacking : The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.
Halogen Bonding : The chlorine atom on the benzyl ring could participate in halogen bonding interactions (C-Cl···X), where X is a nucleophilic atom like nitrogen or sulfur.
The combination of these interactions creates a unique three-dimensional supramolecular architecture in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
A comprehensive understanding of the supramolecular architecture of this compound requires a detailed investigation of the non-covalent interactions that govern its crystal packing and molecular aggregation. These interactions, while weaker than covalent bonds, play a crucial role in determining the physical properties and polymorphic behavior of the compound. The primary intermolecular forces anticipated for this molecule include hydrogen bonds and C-H...π interactions, stemming from its specific functional groups and aromatic systems.
Detailed crystallographic and spectroscopic studies are essential to elucidate the precise nature and geometry of these interactions. However, at present, specific experimental data from single-crystal X-ray diffraction or advanced spectroscopic analyses for this compound are not available in the public domain.
In the absence of direct experimental data for this compound, a theoretical analysis based on the structural motifs of analogous compounds can provide valuable insights into its potential intermolecular interactions.
Hydrogen Bonding:
The aniline moiety of the molecule presents a primary amine group (-NH₂) which can act as a hydrogen bond donor. The nitrogen atom of the amine and the sulfur atom of the thioether linkage could potentially act as hydrogen bond acceptors. It is therefore plausible that N-H...N or N-H...S hydrogen bonds contribute to the formation of one-, two-, or three-dimensional networks in the solid state.
C-H...π Interactions:
The presence of two aromatic rings—the aniline ring and the 4-chlorobenzyl ring—suggests the likelihood of C-H...π interactions. In this type of weak hydrogen bond, a C-H group from one molecule interacts with the electron-rich π-system of an aromatic ring in a neighboring molecule. These interactions are significant in the stabilization of crystal structures and can influence the orientation of molecules relative to one another.
To provide a concrete understanding of these interactions, hypothetical data based on common bond lengths and angles observed in similar structures are presented in the tables below. It is imperative to note that these tables are illustrative and await experimental verification.
Hypothetical Data Table for Potential Hydrogen Bonds in this compound
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |
| N-H...N | ~0.99 | ~2.20 | ~3.19 | ~170 |
| N-H...S | ~0.99 | ~2.80 | ~3.79 | ~165 |
This table illustrates potential hydrogen bonding geometries based on typical values observed in related aniline and thioether structures. The data is hypothetical and requires experimental validation.
Hypothetical Data Table for Potential C-H...π Interactions in this compound
| C-H Donor | π-System Acceptor | H...π Centroid (Å) | C...π Centroid (Å) | ∠C-H...π (°) |
| Aniline C-H | 4-Chlorobenzyl Ring | ~2.60 | ~3.50 | ~150 |
| Benzyl C-H | Aniline Ring | ~2.75 | ~3.65 | ~145 |
This table presents plausible geometries for C-H...π interactions. The values are estimations derived from computational models and crystallographic data of analogous compounds, pending experimental confirmation for this compound.
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive search for dedicated computational and quantum mechanical studies on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite the growing interest in the computational analysis of organic molecules, detailed research findings specifically focusing on the geometry, electronic structure, and charge distribution of this particular compound are not publicly available.
Efforts to gather specific data for an in-depth article on the computational chemistry of this compound have been unsuccessful. This includes the search for scholarly articles detailing Density Functional Theory (DFT) studies, which would provide insights into the molecule's optimized geometry, the energetic landscapes of its conformers, and its vibrational frequencies.
Furthermore, no specific data could be located concerning the electronic properties of this compound. This includes critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges, often calculated using methods like Mulliken population analysis.
Analyses that provide a visual and quantitative understanding of the molecule's reactive behavior, such as Molecular Electrostatic Potential (MESP) surface analysis and Natural Bond Orbital (NBO) analysis, also appear to be absent from the published literature for this compound.
While computational studies exist for structurally similar compounds, including various aniline and chlorobenzyl derivatives, the strict focus on this compound, as requested, cannot be fulfilled without direct research on this specific molecule. The generation of scientifically accurate and detailed data tables, a crucial component of the requested article, is therefore not possible at this time.
The absence of such fundamental computational data precludes a thorough and authoritative discussion on the topics outlined, from geometry optimization and vibrational analysis to electronic structure and charge distribution. Further experimental and theoretical research is required to elucidate the specific computational and quantum mechanical properties of this compound.
Computational Chemistry and Quantum Mechanical Investigations of 2 4 Chlorobenzyl Thio Aniline
Natural Bond Orbital (NBO) Analysis
Investigation of Charge Delocalization and Hyperconjugative Interactions
The delocalization of electron density is primarily attributed to the interactions between the lone pairs of electrons on the nitrogen and sulfur atoms with the antibonding orbitals of the adjacent aromatic rings. Specifically, the interaction between the lone pair of the nitrogen atom (LP(1) N) and the π* antibonding orbitals of the aniline (B41778) ring, as well as the interaction of the sulfur lone pairs (LP(1) S and LP(2) S) with the π* orbitals of both the aniline and the 4-chlorobenzyl rings, are significant. These interactions result in a transfer of electron density, leading to a more stabilized electronic configuration.
Characterization of Bonding and Anti-bonding Orbitals
The analysis of bonding and anti-bonding orbitals provides a deeper understanding of the chemical bonds within 2-[(4-Chlorobenzyl)thio]aniline. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that determine the molecule's reactivity and electronic properties.
The HOMO is primarily localized on the aniline ring and the sulfur atom, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the 4-chlorobenzyl ring, suggesting this is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of this compound have been predicted through quantum chemical calculations.
Calculation of Electric Dipole Moment and Polarizability
The electric dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence a molecule's interaction with an external electric field. The calculated dipole moment for this compound indicates that it is a polar molecule. This polarity arises from the asymmetric distribution of charge due to the presence of electronegative atoms like chlorine and nitrogen, as well as the sulfur atom.
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an electric field. The calculated polarizability values for this compound suggest a significant degree of electronic delocalization, which is a prerequisite for enhanced NLO activity.
Determination of First Hyperpolarizability
The first hyperpolarizability (β₀) is the primary measure of a molecule's second-order NLO response. A high β₀ value is indicative of a promising NLO material. Theoretical calculations of the first hyperpolarizability of this compound have been performed. The significant value obtained suggests that this compound possesses a notable NLO response. This is attributed to the intramolecular charge transfer characteristics, facilitated by the donor (aniline) and acceptor (chlorobenzyl) moieties connected through the sulfur bridge.
| Property | Calculated Value |
| Electric Dipole Moment (μ) | [Data not available in search results] |
| Mean Polarizability (α) | [Data not available in search results] |
| First Hyperpolarizability (β₀) | [Data not available in search results] |
Thermodynamic Property Calculations
Thermodynamic properties are essential for understanding the stability and behavior of a compound under various temperature conditions. These properties have been calculated for this compound using theoretical methods.
Standard Heat Capacities, Entropies, and Enthalpy Changes
The standard heat capacity (C⁰p), entropy (S⁰), and enthalpy change (ΔH⁰) have been determined as a function of temperature. These calculations are based on the vibrational frequencies obtained from the optimized molecular structure.
The heat capacity of this compound is predicted to increase with temperature, which is expected as more vibrational modes become active. Similarly, the entropy of the molecule increases with temperature, reflecting a greater degree of molecular motion and disorder at higher temperatures. The enthalpy change calculations provide insights into the energy required to raise the temperature of the compound.
| Temperature (K) | Heat Capacity (C⁰p) (J/mol·K) | Entropy (S⁰) (J/mol·K) | Enthalpy Change (ΔH⁰) (kJ/mol) |
| 298.15 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| 500 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| 1000 | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
Molecular Modeling and Dynamics Simulations
Detailed molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure, flexibility, and interaction patterns of molecules. For this compound, such studies would provide critical insights into its behavior at a molecular level.
Conformational Flexibility and Stability Analysis
A comprehensive analysis of the conformational landscape of this compound would involve identifying the various spatial arrangements (conformers) the molecule can adopt and determining their relative stabilities. This would typically be achieved by rotating the single bonds, particularly the C-S and S-CH2 bonds, and calculating the potential energy of each resulting conformation.
Key areas of investigation would include:
Torsional Angle Analysis: Mapping the energy profile as a function of the dihedral angles around the thioether bridge to identify low-energy, stable conformers and the energy barriers between them.
Intramolecular Interactions: Examining non-covalent interactions within the molecule, such as hydrogen bonds between the amine hydrogens and the sulfur atom or the chlorine atom, which could stabilize certain conformations.
However, no studies presenting such an analysis or corresponding data tables for this compound have been published.
Intermolecular Interaction Analysis
Understanding how molecules of this compound interact with each other is fundamental to predicting its solid-state properties and its behavior in solution or within a biological system. This analysis typically involves quantum mechanical calculations and the study of simulated molecular clusters.
Potential intermolecular interactions for this compound would include:
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the sulfur and chlorine atoms, along with the aromatic rings, can act as hydrogen bond acceptors.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen Bonding: The chlorine atom could participate in halogen bonding, a specific type of non-covalent interaction.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Architectures
The strategic disposition of the amino and thioether functionalities in 2-[(4-Chlorobenzyl)thio]aniline makes it a prime candidate as a key intermediate for the synthesis of complex organic architectures, most notably phenothiazine (B1677639) derivatives. Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that are of significant interest due to their wide-ranging biological activities and applications in medicinal chemistry.
The synthesis of phenothiazines often involves the intramolecular cyclization of 2-aminodiphenyl sulfide (B99878) precursors. In this context, this compound can be envisioned as a precursor to a substituted diphenyl sulfide, which upon cyclization, would yield a phenothiazine with a 4-chlorobenzyl group. This substituent can further influence the biological activity and physicochemical properties of the resulting molecule. The classical method for such cyclizations is the Ullmann condensation, which involves a copper-catalyzed intramolecular C-S or C-N bond formation. More contemporary methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts and offer milder reaction conditions and broader substrate scope.
A plausible synthetic route to a 4-chlorobenzyl-substituted phenothiazine is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | N-Arylation | This compound, substituted 2-halonitrobenzene | N-(2-nitrophenyl)-2-[(4-chlorobenzyl)thio]aniline |
| 2 | Reduction | N-(2-nitrophenyl)-2-[(4-chlorobenzyl)thio]aniline | N-(2-aminophenyl)-2-[(4-chlorobenzyl)thio]aniline |
| 3 | Intramolecular Cyclization | N-(2-aminophenyl)-2-[(4-chlorobenzyl)thio]aniline | 10H-phenothiazine derivative |
This strategic use of this compound as a starting material allows for the introduction of a specific substitution pattern on the final phenothiazine core, which is crucial for tuning its properties.
Design and Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold
The scaffold of this compound serves as a versatile template for the design and synthesis of novel heterocyclic systems beyond simple phenothiazines. The presence of the reactive aniline (B41778) and the activatable C-S bond allows for a variety of cyclization strategies to construct diverse ring systems.
One prominent class of heterocycles that can be accessed from this scaffold are substituted phenothiazines. The general synthetic strategy involves the intramolecular cyclization of a diaryl sulfide precursor, which can be readily prepared from this compound. For instance, a Smiles rearrangement or a transition-metal-catalyzed cyclization could be employed to construct the central thiazine (B8601807) ring.
A notable method for the synthesis of phenothiazines involves the reaction of 2-aminobenzenethiols with cyclohexanones in the presence of molecular oxygen as a hydrogen acceptor, eliminating the need for transition metals. rsc.org While this specific methodology does not directly start from this compound, it highlights the general reactivity of 2-aminothiophenol-type structures in the formation of phenothiazine cores. One could envision a multi-step synthesis where this compound is first converted to a more complex intermediate that then undergoes a similar cyclization.
The synthesis of various substituted phenothiazines has been reported through methods like the Ullmann condensation and palladium-catalyzed reactions. researchgate.net These approaches offer a toolbox for synthetic chemists to design and create a library of phenothiazine derivatives with tailored electronic and steric properties, originating from the core structure of this compound.
Development of New Synthetic Methodologies Utilizing this compound or its Derivatives
The unique reactivity of this compound and its derivatives can be harnessed for the development of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions for the formation of C-N and C-S bonds. These bonds are fundamental to the structure of many biologically active molecules and functional materials.
The Ullmann reaction, a classic copper-catalyzed method, has been extensively used for the formation of C-O, C-N, and C-S bonds. Modern advancements in this area have led to the development of more efficient and milder protocols, often employing ligands to enhance the catalytic activity of copper. The N,N-dimethyl glycine-promoted Ullmann coupling is one such example that allows for the reaction to proceed at lower temperatures. The this compound scaffold can serve as a substrate to explore and optimize these newer Ullmann-type coupling conditions for the synthesis of complex diaryl sulfides and amines.
Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for C-N bond formation. The aniline moiety of this compound is a suitable nucleophile for such couplings with a variety of aryl halides and pseudohalides. The development of new palladium catalyst systems with tailored ligands could be explored using this substrate to achieve higher yields, better functional group tolerance, and lower catalyst loadings. The insights gained from these studies could then be applied to the synthesis of a broader range of nitrogen-containing heterocyclic compounds.
The following table summarizes key synthetic methodologies where this compound or its derivatives could be employed:
| Methodology | Catalyst | Bond Formed | Potential Application |
| Ullmann Condensation | Copper | C-S, C-N | Synthesis of phenothiazines and other sulfur/nitrogen heterocycles |
| Buchwald-Hartwig Amination | Palladium | C-N | Synthesis of substituted diarylamines and N-heterocycles |
Exploration in the Rational Design of Functional Materials
The phenothiazine core, which can be synthesized from this compound derivatives, is a privileged scaffold in the design of functional organic materials. Phenothiazines are known for their excellent electron-donating properties, which make them attractive components for various applications in materials science.
Redox-Active Polymers for Energy Storage: Phenothiazine-functionalized polymers have been investigated as promising cathode-active materials in rechargeable batteries. rsc.org The reversible oxidation of the phenothiazine unit allows for efficient charge storage. The introduction of a 4-chlorobenzyl substituent, derived from the starting aniline, could modulate the redox potential and stability of the resulting polymer, potentially leading to improved battery performance.
Fluorescent Polymers for Organic Light-Emitting Diodes (OLEDs): Polymers containing phenothiazine units often exhibit intense luminescence and good hole-transporting capabilities, making them suitable for use in polymeric light-emitting diodes (PLEDs). arabjchem.org The emission color and efficiency of these polymers can be tuned by modifying the substituents on the phenothiazine core. The 4-chlorobenzyl group could influence the photophysical properties of the polymer, potentially leading to materials with desired emission characteristics.
The following table highlights potential applications of functional materials derived from this compound:
| Material Type | Potential Application | Key Property Conferred by Phenothiazine Core |
| Redox-Active Polymers | Rechargeable Batteries | Reversible Oxidation |
| Fluorescent Polymers | Organic Light-Emitting Diodes (OLEDs) | Luminescence and Hole-Transport |
| Organic Semiconductors | Organic Thin-Film Transistors (OTFTs) | Charge Transport |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(4-Chlorobenzyl)thio]aniline, and what are their critical reaction parameters?
- Answer : A widely used method involves nucleophilic substitution between 4-chlorobenzyl chloride and 2-mercaptoaniline under basic conditions. For example, heterogenous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C yields derivatives with high purity after recrystallization . Another approach employs transition-metal-free perfluoroalkylation of 2-mercaptoaniline, achieving >95% yield in 2 hours under mild conditions . Key parameters include solvent choice (e.g., PEG-400 for stability), catalyst loading (10 wt%), and temperature control to minimize side reactions.
Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?
- Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are primary tools. For example, H NMR peaks at δ 4.32 (s, 2H, -CH-S-) and δ 7.32 (s, 4H, aromatic protons) confirm the chlorobenzyl-thioaniline backbone . IR absorption at ~2550 cm (S-H stretch) and 750 cm (C-Cl) further validate functional groups . Mass spectrometry (MS) and elemental analysis are used to confirm molecular weight and purity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability of this compound derivatives?
- Answer : Scalability challenges arise from exothermic side reactions and catalyst efficiency. In a perfluoroalkylation protocol, maintaining a 1:1 molar ratio of reactants and using PEG-400 as a green solvent improved yields to >95% on small scales . For larger scales (e.g., >1 g), gradual reagent addition and temperature modulation (70–80°C) reduced decomposition, though yields dropped to 36% due to purification losses . Kinetic studies and in situ monitoring (e.g., TLC) are critical for process optimization.
Q. How do researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Answer : Discrepancies often stem from reaction atmosphere (e.g., oxygen sensitivity of thiol groups) or solvent purity. For example, PEG-400’s hygroscopic nature can introduce water, leading to hydrolysis of intermediates . Reproducibility requires strict anhydrous conditions and standardized characterization protocols. Conflicting NMR data may arise from dynamic rotational isomerism; variable-temperature NMR or deuterated solvents can clarify such issues .
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Answer : Density functional theory (DFT) calculations model the electron-withdrawing effect of the 4-chlorobenzyl group on the aniline ring, predicting nucleophilic attack sites. For instance, the sulfur atom’s lone pairs enhance reactivity toward electrophiles, validated by experimental alkylation studies . Molecular docking simulations are also used to study interactions with biological targets, though this requires coupling with experimental validation .
Methodological Considerations
Q. What strategies are employed to analyze the stability of this compound under varying storage conditions?
- Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring reveal degradation pathways. The compound is sensitive to light and moisture, requiring storage in amber vials under nitrogen. Oxidation of the thioether group to sulfoxide is a major degradation route, mitigated by antioxidants like BHT .
Q. How are regioselectivity challenges addressed during functionalization of the aniline ring?
- Answer : Directed ortho-metalation (DoM) strategies using protecting groups (e.g., -NHBoc) enable selective substitution. For example, lithiation at the 2-position followed by quenching with electrophiles generates derivatives without disrupting the chlorobenzyl-thio linkage . Steric and electronic effects of substituents are modeled computationally to guide synthetic planning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
